![molecular formula C23H26ClN3O2S2 B2974486 2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894927-55-0](/img/structure/B2974486.png)
2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
The compound is a derivative of 1,4-diazaspiro[4.5]deca-1,3-diene . Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. For instance, the Diels-Alder reaction is a common method for constructing 6-membered rings .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spiro[4.5]deca-1,3-diene moiety indicates a spirocyclic compound with one 4-membered ring and one 5-membered ring sharing a single atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the diene could potentially undergo Diels-Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .Scientific Research Applications
Chemical Synthesis and Reactivity
Compounds with structural similarities to 2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene have been explored for their unique reactivities in chemical synthesis. For instance, studies on the Diels-Alder reactions and the synthesis of cyclic sulfonamides showcase the potential of such structures in constructing complex molecular architectures. The Diels-Alder reaction, a cornerstone in synthetic organic chemistry, allows for the construction of six-membered rings, which are prevalent in many bioactive molecules. The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions of triene derivatives of buta-1,3-diene-1-sulfonic acid amide highlights the utility of sulfonyl and butylthio groups in facilitating these transformations (Greig, Tozer, & Wright, 2001).
Antimicrobial Activities
Related structures have been evaluated for their antimicrobial properties. For example, new series of compounds incorporating sulfonamide moieties have been synthesized and shown to exhibit significant antimicrobial activity against several strains of microbes. This suggests potential applications in developing new antimicrobial agents from structures that bear resemblance or contain functional groups similar to those in 2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene (Dalloul et al., 2017).
Advanced Materials and Coatings
Compounds with sulfone and triazole moieties have been investigated for their potential in creating advanced materials and coatings. For example, N-halamine-coated cotton, synthesized using triazaspirodecane derivatives, demonstrates significant antimicrobial efficacy and potential for detoxification applications. Such materials could be utilized in medical textiles, water purification, and protective clothing (Ren et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-butylsulfanyl-8-(4-chlorophenyl)sulfonyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S2/c1-2-3-17-30-22-21(18-7-5-4-6-8-18)25-23(26-22)13-15-27(16-14-23)31(28,29)20-11-9-19(24)10-12-20/h4-12H,2-3,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVVVMMSEQYSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N=C1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
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